Cas no 17206-54-1 (2-Methyl-2-phenylcyclohexanone)

2-メチル-2-フェニルシクロヘキサノンは、有機合成において有用な環状ケトン化合物です。分子構造中にメチル基とフェニル基を有するため、立体障害効果により特異的反応性を示します。特に医薬品中間体や香料合成におけるキラルビルディングブロックとしての応用が注目されています。高い化学的安定性と適度な極性を併せ持ち、溶媒への溶解性が良好である点が特徴です。また、環状構造により剛直性が付与されており、立体選択的反応の制御に有利です。実験室的スケールから工業的生産まで幅広く利用可能な、多目的な合成中間体として知られています。

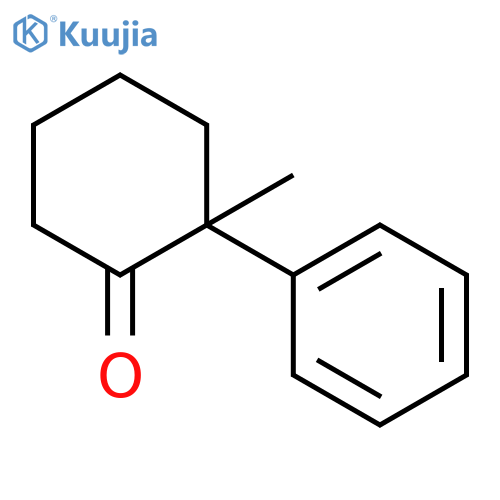

17206-54-1 structure

商品名:2-Methyl-2-phenylcyclohexanone

2-Methyl-2-phenylcyclohexanone 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-2-phenylcyclohexanone

- 2-methyl-2-phenylcyclohexan-1-one

- Cyclohexanone,2-methyl-2-phenyl-

- (S)-(-)-2-Methyl-2-phenyl-cyclohexanon

- 1-Methyl-1-phenyl-cyclohexanon-(2)

- 2-Methyl-2-phenyl-cyclohexanon

- 2-Methyl-2-phenyl-cyclohexanon-(1)

- 2-methyl-2-phenyl-cyclohexanone

- 2-methyl-6-phenylcyclohexanone

- Cyclohexanone,2-methyl-2-phenyl

- 2-Phenyl-2-methylcyclohexanone

- 17206-54-1

- NSC409889

- SCHEMBL963045

- AKOS006273629

- NKJLGNHULJVJGL-UHFFFAOYSA-N

- 2-Methyl-2-phenylcyclohexanon

- W-206019

- CS-0359308

- DTXSID30325379

- NSC-409889

-

- MDL: 'MFCD00230846

- インチ: InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

- InChIKey: NKJLGNHULJVJGL-UHFFFAOYSA-N

- ほほえんだ: CC1(CCCCC1=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 188.12000

- どういたいしつりょう: 188.12

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.014

- ふってん: 295.6°Cat760mmHg

- フラッシュポイント: 123.2°C

- 屈折率: 1.524

- PSA: 17.07000

- LogP: 3.08740

2-Methyl-2-phenylcyclohexanone セキュリティ情報

2-Methyl-2-phenylcyclohexanone 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-Methyl-2-phenylcyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M357045-50mg |

2-methyl-2-phenylcyclohexanone |

17206-54-1 | 50mg |

$ 230.00 | 2022-06-03 | ||

| TRC | M357045-10mg |

2-methyl-2-phenylcyclohexanone |

17206-54-1 | 10mg |

$ 70.00 | 2022-06-03 | ||

| TRC | M357045-100mg |

2-methyl-2-phenylcyclohexanone |

17206-54-1 | 100mg |

$ 340.00 | 2022-06-03 | ||

| Chemenu | CM111198-1g |

2-methyl-2-phenylcyclohexanone |

17206-54-1 | 95% | 1g |

$333 | 2023-03-06 | |

| Chemenu | CM111198-1g |

2-methyl-2-phenylcyclohexanone |

17206-54-1 | 95% | 1g |

$333 | 2021-06-15 | |

| Crysdot LLC | CD12133299-1g |

2-Methyl-2-phenylcyclohexanone |

17206-54-1 | 95+% | 1g |

$353 | 2024-07-24 | |

| Alichem | A019113728-1g |

2-Methyl-2-phenylcyclohexanone |

17206-54-1 | 95% | 1g |

850.69 USD | 2021-06-17 |

2-Methyl-2-phenylcyclohexanone 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

17206-54-1 (2-Methyl-2-phenylcyclohexanone) 関連製品

- 1444-65-1(2-phenylcyclohexan-1-one)

- 493-72-1(5-Phenylcyclohexane-1,3-dione)

- 1198-34-1(2-phenylcyclopentan-1-one)

- 5910-25-8(3-Phenyl-2,4-pentanedione)

- 34993-51-6((R)-3-Phenyl-cyclohexanone)

- 4894-75-1(4-phenylcyclohexan-1-one)

- 946-33-8(2-Benzylcyclohexan-1-one)

- 38861-78-8(4-Isobutylacetophenone)

- 1466-74-6(4-phenylcyclohexane-1-carbaldehyde)

- 14996-78-2(2-phenylcycloheptan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量